molecular formula C11H25N B13745728 N-Propyldibutylamine CAS No. 36874-77-8

N-Propyldibutylamine

Cat. No.: B13745728
CAS No.: 36874-77-8
M. Wt: 171.32 g/mol
InChI Key: VEBPYKMCKZTFPJ-UHFFFAOYSA-N
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Description

N-Propyldibutylamine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups: a propyl group and two butyl groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propyldibutylamine can be synthesized through several methods. One common approach involves the alkylation of dibutylamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Alkylation Reaction: Dibutylamine is reacted with a propyl halide (such as propyl chloride or propyl bromide) in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or acetone.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-Propyldibutylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to secondary or primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, where the propyl or butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

N-Propyldibutylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: this compound derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Propyldibutylamine depends on its specific application. In chemical reactions, the nitrogen atom’s lone pair of electrons can participate in nucleophilic attacks, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Butyldipropylamine: Similar structure but with different alkyl groups.

    N-Ethyldiisopropylamine: Another tertiary amine with different alkyl groups.

    N-Methyldiethylamine: A smaller tertiary amine with different alkyl groups.

Uniqueness

N-Propyldibutylamine’s unique combination of propyl and butyl groups provides distinct reactivity and physical properties compared to other tertiary amines. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications.

Properties

CAS No.

36874-77-8

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N-butyl-N-propylbutan-1-amine

InChI

InChI=1S/C11H25N/c1-4-7-10-12(9-6-3)11-8-5-2/h4-11H2,1-3H3

InChI Key

VEBPYKMCKZTFPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC)CCCC

Origin of Product

United States

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